N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine
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Overview
Description
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The synthesis begins with the preparation of the isoquinoline core. This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Thioether Formation: The isoquinoline derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.
N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent to introduce the diethyl groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Nitro- or halogen-substituted isoquinoline derivatives
Scientific Research Applications
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can be used to study the biological activity of isoquinoline derivatives and their interactions with various biological targets.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can bind to these targets, modulating their activity and leading to various biological effects. The thioether linkage and diethyl groups may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Unique due to its specific substitution pattern and potential biological activity.
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Similar in structure but may differ in biological activity and chemical reactivity.
Uniqueness
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoquinoline core, thioether linkage, and diethyl groups make it a versatile compound for various applications in medicinal chemistry and chemical research.
Properties
CAS No. |
89707-32-4 |
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Molecular Formula |
C21H24N2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(1-phenylisoquinolin-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C21H24N2S/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3 |
InChI Key |
PEWQFIVOFJYDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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